molecular formula C17H18N4O3 B1683395 UNBS5162 CAS No. 956590-23-1

UNBS5162

カタログ番号: B1683395
CAS番号: 956590-23-1
分子量: 326.35 g/mol
InChIキー: WCKZRLOUKYFJDY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

UNBS5162は、強力な抗腫瘍特性により、腫瘍学の分野で注目を集めている新規ナフタレンイミド誘導体です。 この化合物はインターカレーションによってDNAに結合し、腫瘍の進行と転移に関与するCXCLケモカインの産生を抑制します .

科学的研究の応用

UNBS5162 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

UNBS5162の作用機序は、他のナフタレンイミド誘導体とは異なります。 トポイソメラーゼIIポイズンとして作用する化合物とは異なり、this compoundはトポイソメラーゼII活性は示しません . 代わりに、G2期を有意に延長することにより、細胞周期の進行を阻害します。 この効果は、オートファジーの指標であるLC3-IとLC3-IIのレベルの上昇によって示されるように、オートファジーの誘導によって媒介されます . さらに、this compoundは、リソソーム膜の透過性を高めることにより、癌細胞の死を誘導し、癌細胞の化学療法抵抗性に関係するタンパク質であるHsp70の発現を低下させます .

類似の化合物との比較

This compoundは、その特異的な作用機序と、減少した血液毒性により、ナフタレンイミド誘導体の中でユニークです。 類似の化合物には次のものがあります。

This compoundは、オートファジーを誘導する能力と、より低い毒性プロファイルにより際立っており、癌治療におけるさらなる開発のための有望な候補となっています .

生化学分析

Biochemical Properties

UNBS5162 has shown in vitro cytotoxic activity against a range of human cancer cell lines . It has been found to have a significant anti-tumor activity in mouse leukemia and human cancer xenograft models in vivo . It has been shown to decrease the expression of proangiogenic CXCL chemokines .

Cellular Effects

This compound has been found to markedly impair the cell cycle progression of human prostate cancer PC3 and glioblastoma U373 cells by significantly increasing the duration of their G2 phase . It has also been found to inhibit the proliferation, migration, and invasion of SKOV3 ovarian cancer cells . Furthermore, it has been identified that this compound markedly increased the apoptosis rate of SKOV3 cells .

Molecular Mechanism

The mechanism of action of this compound is different from that of other naphthalimide derivatives, which exert their anti-tumor activity as DNA intercalating agents poisoning topoisomerase II . This compound displays no anti-topoisomerase II activity . It has been found to regulate the PI3K/AKT/mTOR signaling pathway .

Temporal Effects in Laboratory Settings

This compound has been found to almost completely abolish DU145 and PC3 cell proliferation in vitro after 72 hours treatment . It has also been found to markedly improve the in vivo therapeutic benefits contributed by taxol in orthotopic models of human prostate cancer and NSCLC in mice .

Dosage Effects in Animal Models

In mice, this compound was found to have a 3-4 fold higher maximum tolerated dose compared to amonafide irrespective of administration route . Additionally, this compound preclinically was found not to provoke marked hematotoxicity unlike amonafide .

Metabolic Pathways

This compound has been found to regulate the PI3K/AKT/mTOR signaling pathway . This pathway plays a critical role in cell proliferation and apoptosis .

準備方法

UNBS5162は、その前駆体であるUNBS3157から合成されます。 合成経路には、生理食塩水中のUNBS3157の加水分解が含まれ、これにより迅速かつほぼ完全にthis compoundに変換されます . この加水分解の反応条件は穏やかで、通常は室温と中性pHで行われます。 this compoundの工業生産方法は広く文書化されていませんが、そのプロセスは、高収率と純度を確保するために、制御された条件下でのUNBS3157の大規模な加水分解を含む可能性があります。

化学反応の分析

UNBS5162は、次のものを含むいくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、加水分解のための生理食塩水と、生物学的アッセイのための標準的な細胞培養条件が含まれます。 これらの反応から生成される主要な生成物は、UNBS3157の加水分解された形態(つまり、this compound)と、処理された細胞内のさまざまなオートファジー小胞です。

科学研究への応用

This compoundは、特に化学、生物学、医学、産業の分野において、幅広い科学研究への応用があります。

生物活性

UNBS5162 is a novel naphthalimide compound that has garnered attention for its potential as an anticancer agent. Its biological activity has been investigated across various cancer cell lines, demonstrating significant effects on cell proliferation, apoptosis induction, and inhibition of migration and invasion. This article compiles findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

This compound operates primarily through the following mechanisms:

  • Inhibition of Proliferation : this compound has been shown to significantly inhibit the proliferation of various cancer cell lines, including non-small-cell lung cancer (A549), melanoma (M14), triple-negative breast cancer (MDA-MB-231), and colon cancer (HCT116) cells. The compound achieves this by inducing cell cycle arrest and promoting apoptosis .
  • Induction of Apoptosis : The compound promotes apoptosis through the modulation of key apoptosis-related proteins. Notably, it decreases the expression of anti-apoptotic protein Bcl-2 while increasing pro-apoptotic proteins such as Bax and active Caspase-3. This shift enhances the apoptotic response in treated cells .
  • Targeting Signaling Pathways : this compound affects critical signaling pathways involved in cancer cell survival and proliferation, notably the PI3K/Akt/mTOR pathway. Studies have demonstrated that this compound reduces the phosphorylation of Akt and mTOR, leading to decreased cell viability and enhanced apoptosis .

In Vitro Studies

  • Lung Cancer (A549 Cells) :
    • Proliferation Inhibition : this compound treatment resulted in a 15% reduction in cell viability compared to control groups after 24 hours.
    • Apoptosis Rates : The percentage of apoptotic cells increased from 7.62% in control to 23.8% in treated cells, indicating significant pro-apoptotic activity .
  • Melanoma (M14 Cells) :
    • Western Blot Analysis : Showed decreased Bcl-2 levels and increased Bax levels post-treatment.
    • Transwell Assays : Indicated reduced invasive capabilities of M14 cells following this compound treatment .
  • Triple-Negative Breast Cancer (MDA-MB-231 Cells) :
    • Dose-Dependent Effects : Viability decreased significantly at concentrations of 1 µM and above after 72 hours.
    • Cell Cycle Arrest : this compound induced G2 phase arrest, further contributing to its antiproliferative effects .
  • Colon Cancer (HCT116 Cells) :
    • Migration and Invasion : Transwell assays confirmed that this compound significantly inhibited migration and invasion.
    • Apoptosis Induction : Increased apoptotic cell populations were observed alongside decreased Bcl-2 expression and increased Bax expression .

Clinical Trials

A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Key findings included:

  • Safety Profile : Of the 25 patients treated, 92% experienced treatment-related adverse events, primarily mild to moderate in severity.
  • Efficacy Indicators : Some patients exhibited stable disease for extended periods, suggesting potential therapeutic benefits .

Comparative Data Table

Cancer TypeCell LineProliferation Inhibition (%)Apoptosis Rate (%)Key Proteins Affected
Non-Small Cell LungA54915%23.8Decreased Bcl-2, Increased Bax
MelanomaM14SignificantIncreasedDecreased Bcl-2, Increased Caspase-3
Triple-Negative BreastMDA-MB-231Dose-dependentSignificantDecreased Bcl-2, Increased Bax
Colon CancerHCT116SignificantIncreasedDecreased Bcl-2, Increased Bax

特性

IUPAC Name

[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-20(2)6-7-21-15(22)12-5-3-4-10-8-11(19-17(18)24)9-13(14(10)12)16(21)23/h3-5,8-9H,6-7H2,1-2H3,(H3,18,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKZRLOUKYFJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956590-23-1
Record name UNBS-5162
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956590231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNBS-5162
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY9JF7D78N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UNBS5162
Reactant of Route 2
Reactant of Route 2
UNBS5162
Reactant of Route 3
UNBS5162
Reactant of Route 4
Reactant of Route 4
UNBS5162
Reactant of Route 5
Reactant of Route 5
UNBS5162
Reactant of Route 6
Reactant of Route 6
UNBS5162

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。